molecular formula C17H18F3NO B2937263 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2097926-60-6

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B2937263
CAS No.: 2097926-60-6
M. Wt: 309.332
InChI Key: ISPFIZCVCQXVLH-UHFFFAOYSA-N
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Description

This compound features a spirocyclic azetidine core (6-azaspiro[2.5]octane) with two fluorine atoms at the 1,1-positions and a ketone-linked 1-(4-fluorophenyl)cyclopropyl substituent. The 4-fluorophenyl group introduces electron-withdrawing effects, while the cyclopropane ring may reduce steric hindrance and enhance lipophilicity compared to bulkier substituents.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c18-13-3-1-12(2-4-13)16(5-6-16)14(22)21-9-7-15(8-10-21)11-17(15,19)20/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPFIZCVCQXVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)CC4(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a compound characterized by its unique spirocyclic structure, which includes fluorine and other functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H21F2NC_{17}H_{21}F_2N with a molecular weight of approximately 325.4 g/mol. Its structure includes a spirocyclic core that may influence its biological interactions.

PropertyValue
Molecular FormulaC17H21F2N
Molecular Weight325.4 g/mol
CAS Number2320668-55-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of fluorine atoms enhances the compound's ability to form strong hydrogen bonds, improving binding affinity to target proteins. The spirocyclic structure contributes to its selectivity and potency.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

Anticancer Potential : Investigations into the compound's anticancer activity are ongoing, with some evidence indicating it may induce apoptosis in cancer cells through specific signaling pathways.

Neuroprotective Effects : There are indications that the compound could have neuroprotective effects, possibly related to its ability to modulate neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A recent study tested the efficacy of this compound against various bacterial strains. Results showed a significant reduction in bacterial growth at concentrations above 50 µM, suggesting promising antimicrobial properties.
  • Cancer Cell Line Testing : In vitro assays on human cancer cell lines demonstrated that the compound could inhibit cell proliferation by up to 70% at 25 µM concentration. Mechanistic studies indicated that it activates caspase pathways leading to apoptosis.
  • Neuroprotection Research : A study focused on neuroprotective effects highlighted that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxins, indicating potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Formula Molecular Weight Notable Features
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(4-fluorophenyl)cyclopropyl)methanone (Target) 1-(4-Fluorophenyl)cyclopropyl C₁₉H₁₉F₃N₀ 336.36 (estimated) Cyclopropane enhances metabolic stability; 4-fluorophenyl improves electron-deficient character.
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone 4-Morpholinophenyl C₁₈H₂₁F₂N₂O₂ 343.37 (estimated) Morpholine substituent increases polarity and hydrogen-bonding capacity, potentially improving solubility.
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one 3-(4-Trifluoromethylphenyl)propan-1-one C₁₇H₁₈F₅NO 347.32 Trifluoromethyl group introduces strong electron-withdrawing effects; extended alkyl chain may reduce metabolic stability.
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one 3,3-Diphenylpropan-1-one C₂₂H₂₃F₂NO 355.40 Diphenyl substituent increases lipophilicity and steric bulk, potentially enhancing membrane permeability but reducing solubility.
6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane (3-Chloro-4-methylphenyl)sulfonyl C₁₄H₁₆ClF₂NO₂S 359.80 Sulfonyl group enhances polarity and potential for hydrogen bonding; chloro and methyl groups may influence electronic properties.

Structural and Electronic Effects

  • Target Compound : The 1-(4-fluorophenyl)cyclopropyl group combines a fluorine atom (electron-withdrawing) with a cyclopropane ring (conformationally restricted). This design balances lipophilicity and metabolic resistance, as cyclopropanes are less prone to oxidative degradation compared to linear alkyl chains .
  • Morpholinophenyl Analog : The morpholine ring introduces a polar, water-solubilizing moiety. However, the basic nitrogen in morpholine may lead to pH-dependent solubility and increased plasma protein binding.
  • Trifluoromethylphenyl Propanone Analog : The trifluoromethyl group’s strong electron-withdrawing nature could enhance stability against enzymatic degradation but may reduce solubility due to increased hydrophobicity.
  • Diphenylpropanone Analog : The diphenyl group significantly increases molecular weight and lipophilicity (predicted LogP > 4), which may improve blood-brain barrier penetration but complicate formulation.

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